

Structural Analysis of Thalidomide-N-methylpiperazine: A Technical Guide

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Compound of Interest		
Compound Name:	Thalidomide-N-methylpiperazine	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **Thalidomide-N-methylpiperazine**, a derivative of thalidomide of interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this exact molecule is not extensively published, this document compiles a plausible synthetic route, predicted spectroscopic data, and a detailed examination of its structural components based on established chemical principles and data from analogous compounds. The guide also outlines detailed experimental protocols for its characterization and visualizes the key biological signaling pathway it is anticipated to modulate.

Introduction

Thalidomide, despite its tragic history, has re-emerged as a crucial scaffold in medicinal chemistry. Its immunomodulatory and anti-angiogenic properties have led to the development of analogs like lenalidomide and pomalidomide for treating various cancers. A key breakthrough was the discovery that thalidomide and its derivatives exert their effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction redirects the E3 ligase to induce the degradation of specific target proteins, a mechanism now harnessed in the design of PROTACs.



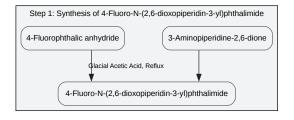
Thalidomide-N-methylpiperazine represents a logical extension of thalidomide chemistry, incorporating an N-methylpiperazine moiety. This substitution is expected to modulate the compound's physicochemical properties, such as solubility and cell permeability, and provides a potential attachment point for linkers in PROTAC design. This guide offers a detailed theoretical structural elucidation to aid researchers in the synthesis and characterization of this and similar molecules.

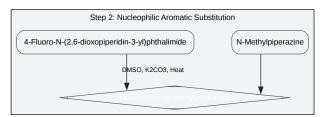
Proposed Synthesis

A plausible synthetic route for **Thalidomide-N-methylpiperazine** can be conceptualized based on established methods for the synthesis of N-aryl piperazines and thalidomide analogs. A potential two-step synthesis is outlined below.

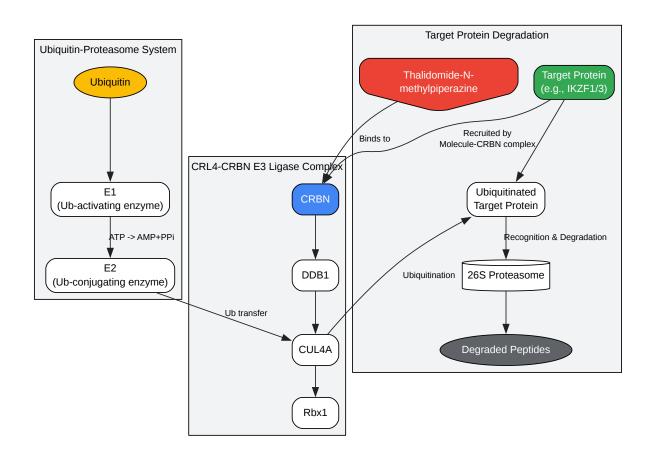
Workflow for the Proposed Synthesis of **Thalidomide-N-methylpiperazine**:











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